molecular formula C12H9N5O3 B13999759 5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 64600-53-9

5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B13999759
CAS No.: 64600-53-9
M. Wt: 271.23 g/mol
InChI Key: QZSRLLDVRPDLAW-UHFFFAOYSA-N
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Description

5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . Another approach involves the Gould–Jacobs reaction, which entails the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and bases like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with multiple molecular targets. This versatility makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

64600-53-9

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N5O3/c18-10-7(4-13-12(20)16-10)5-17-3-1-2-8-9(17)14-6-15-11(8)19/h1-4,6H,5H2,(H2,13,16,18,20)

InChI Key

QZSRLLDVRPDLAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=NC(=O)C2=C1)CC3=CNC(=O)NC3=O

Origin of Product

United States

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